Irbesartan-13C,d4 is a deuterated form of Irbesartan, an angiotensin II receptor antagonist primarily used in the treatment of hypertension and diabetic nephropathy. The compound is labeled with carbon-13 and deuterium isotopes, which are utilized in various analytical applications, particularly in pharmacokinetics and metabolic studies. The compound's unique isotopic labeling allows for enhanced detection and quantification in biological matrices.
Irbesartan-13C,d4 is synthesized from its non-labeled counterpart, Irbesartan, which is commercially available. The synthesis of this compound can be found in various scientific literature and patents that detail its preparation methods and applications.
Irbesartan is classified as an antihypertensive medication. It specifically belongs to the class of drugs known as angiotensin II receptor blockers (ARBs), which help to lower blood pressure by preventing the action of angiotensin II, a substance in the body that causes blood vessels to constrict.
The synthesis of Irbesartan-13C,d4 involves several steps that typically include the preparation of key intermediates followed by the introduction of isotopes. A common method for synthesizing Irbesartan involves the following steps:
The detailed process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product .
Irbesartan has a complex molecular structure characterized by its biphenyl and tetrazole moieties. The molecular formula for Irbesartan-13C,d4 is , indicating the presence of deuterium atoms.
The structural representation includes various functional groups that contribute to its pharmacological activity .
Irbesartan undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for both the synthetic process and understanding how the compound behaves in biological systems .
Irbesartan functions by selectively blocking the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure.
This mechanism is crucial for its therapeutic effects in managing hypertension and preventing renal complications in diabetic patients .
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability under various conditions .
Irbesartan-13C,d4 has significant applications in scientific research:
These applications underscore the importance of isotopically labeled compounds in advancing pharmaceutical research and ensuring drug safety .
Stable isotope-labeled compounds (SILs) function as critical internal standards in mass spectrometry, correcting for matrix effects and ionization variability during quantitative analysis. Their near-identical chemical behavior to unlabeled analogs enables accurate calibration curves in bioanalytical assays, achieving detection sensitivities as low as 0.001% isotope enrichment [2] [7]. In proteomics and metabolomics, SILs facilitate kinetic profiling of drug interactions through techniques like Stable Isotope-Resolved Metabolomics (SIRM), allowing researchers to map metabolic networks and identify rate-limiting enzymatic steps [4] [8]. The non-radioactive nature of isotopes such as ¹³C and ²H permits repeated non-invasive testing in vulnerable populations—including pediatric and rare disease patients—through breath tests (¹³CO₂ analysis) and other minimally invasive sampling methods [2].
Irbesartan-13C,d4 (C₂₄¹³CH₂₄D₄N₆O) incorporates a ¹³C atom at the carbonyl position and four deuterium atoms on the cyclopentane ring, generating a 5 Da mass shift detectable by high-resolution MS. This specific labeling enables:
Table 2: Analytical Parameters of Irbesartan-13C,d4 vs. Other SIL Sartans
Compound | Label Position | Mass Shift (Da) | LOQ in Plasma (ng/mL) | Primary Applications |
---|---|---|---|---|
Irbesartan-13C,d4 | ¹³C: Carbonyl; d4: Cyclopentane | +5 | 0.1 | ADME, receptor binding |
Valsartan-d3 | d3: Propyl chain | +3 | 0.25 | Environmental residue analysis |
Losartan-13C6 | ¹³C6: Biphenyl ring | +6 | 0.5 | Human pharmacokinetics |
The synthesis and deployment of isotope-labeled drugs like Irbesartan-13C,d4 require adherence to stringent regulatory frameworks:
Challenges include synthesis scalability due to expensive isotope precursors and the need for reference standards for emerging contaminants. Collaborative initiatives between academia and industry are advancing green chemistry approaches to reduce costs and ecological footprints [6] [8].
Table 3: Regulatory Validation Parameters for Irbesartan-13C,d4 Applications
Parameter | Requirement | Typical Performance | Method |
---|---|---|---|
Precision | RSD ≤15% | RSD 2.1–6.8% | LC-MS/MS (MRM) |
Linearity | R² ≥0.99 | R² = 0.998 (2.5–500 μg/L) | Calibration curves |
Extraction Efficiency | ≥80% recovery | 92–97% | Mixed-mode SPE |
Carryover | ≤20% LLOQ | <0.01% | Column washing protocols |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: